5-Fluorothiochroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7FOS |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7FOS/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
InChI Key |
IHILINQJLSKRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC(=C2C1=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluorothiochroman 4 One and Analogues
Classical and Contemporary Approaches to Thiochroman-4-one (B147511) Synthesis
A variety of synthetic strategies have been established for the construction of the thiochroman-4-one core. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.
Cyclization Reactions of Sulfur-Containing Precursors
A prevalent and traditional method for synthesizing thiochroman-4-ones involves the cyclization of sulfur-containing precursors. rsc.org A common approach begins with the reaction of a thiophenol with a β-halopropionic acid or its equivalent to form a 3-(phenylthio)propanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to yield the desired thiochroman-4-one. nih.gov While effective, this method can sometimes result in moderate yields. nih.gov
Another classical approach involves the direct reaction of thiophenols with α,β-unsaturated acids, such as acrylic acid derivatives. nih.gov This one-step method, however, has been reported to produce low yields. nih.gov To improve efficiency, catalyzed versions of these reactions have been developed. For instance, the addition of thiophenol to α,β-unsaturated carboxylic acids can be catalyzed by iodine, followed by cyclization using a strong acid like sulfuric acid or methanesulfonic acid. mdpi.com
A superacid-catalyzed, one-pot sequential alkylation and cyclic acylation of benzenethiols with crotonic or methacrylic acids under microwave irradiation has also been developed as a direct route to 2- and 3-methylthiochroman-4-ones. acs.org This method tolerates both electron-donating and electron-withdrawing groups on the benzenethiol, providing the products in moderate to high yields. acs.org
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Thiophenol, β-halopropionic acids/β-butyrolactones | Intramolecular Friedel-Crafts acylation | Thiochroman-4-one | Moderate | nih.gov |
| Thiophenol, α,β-unsaturated acids | Methanesulfonic acid | Thiochroman-4-one | Low | nih.gov |
| Thiophenol, Crotonic acid | I₂, then H₂SO₄ or methanesulfonic acid | 2-Methylthiochroman-4-one | High (addition), Moderate (cyclization) | nih.govmdpi.com |
| Benzenethiols, Crotonic/Methacrylic acid | Superacid, Microwave | 2- or 3-Methylthiochroman-4-ones | Moderate to High | acs.org |
Palladium-Catalyzed Carbonylative Ring-Forming Reactions
Modern synthetic methods often employ transition metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed reactions have proven particularly useful in the synthesis of thiochroman-4-ones.
One such method involves the carbonylative heteroannulation of o-iodothiophenols with allenes and carbon monoxide. scispace.com This palladium-catalyzed reaction affords thiochroman-4-one derivatives in good to excellent yields with high regioselectivity. scispace.com The proposed mechanism involves the regioselective addition of the sulfur atom to the allene, followed by arylpalladium formation, carbon monoxide insertion, intramolecular cyclization, and finally, reductive elimination. scispace.com
Another innovative palladium-catalyzed approach utilizes the insertion of tert-butyl isocyanide in a reaction between 1-bromo-2-fluorobenzenes and alkynes, with sodium sulfide (B99878) serving as the sulfur source. sorbonne-universite.fr This method provides a flexible route to diversely substituted thiochromen-4-ones under mild conditions and in moderate to excellent yields. sorbonne-universite.fr
| Reactants | Catalyst System | Product | Key Features | Reference |
| o-Iodothiophenols, Allenes, CO | Palladium complex | Thiochroman-4-ones | Good to excellent yields, high regioselectivity | scispace.com |
| 1-Bromo-2-fluorobenzenes, Alkynes, tert-Butyl isocyanide, Na₂S·9H₂O | Pd(OAc)₂, DPEPhos | Thiochromen-4-ones | Flexible, mild conditions, moderate to excellent yields | sorbonne-universite.fr |
| 2-Sulfinyl-thiochromones, Arylboronic acids | Pd(OAc)₂, XPhos, Zn(OTf)₂ | 2-Aryl-4H-thiochromen-4-ones | Concise and efficient cross-coupling | acs.orgnih.gov |
Conjugate Addition Strategies
Conjugate addition reactions represent another powerful tool for the synthesis of substituted thiochroman-4-ones. These reactions typically involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system.
A rhodium-catalyzed tandem alkyne hydroacylation/thio-conjugate addition sequence has been developed for the synthesis of thiochroman-4-one derivatives. acs.org This one-pot process utilizes β-(tert-butylthio)-substituted aldehydes and alkynes to form β'-thio-substituted-enones, which then undergo an in situ intramolecular S-conjugate addition. acs.org This method can be used to prepare a range of sulfur heterocycles, including thiochroman-4-ones. acs.org
The conjugate addition of organometallic reagents, such as Grignard reagents and lithium dialkylcuprates, to thiochromones is an effective method for preparing 2-substituted thiochroman-4-ones. mdpi.comnih.govnsf.gov The use of copper salts as catalysts is crucial for promoting the 1,4-addition of Grignard reagents over the 1,2-addition. nih.gov This approach is quite general, tolerating a broad range of both alkyl and aryl Grignard reagents, and provides a unified route to 2-alkylthiochroman-4-ones and thioflavanones (2-arylthiochroman-4-ones). nih.govnsf.gov Similarly, lithium dialkylcuprates react efficiently with thiochromones to give 2-alkylthiochroman-4-ones in good yields. mdpi.comnih.gov
| Substrate | Reagent | Catalyst | Product | Yield | Reference |
| β-(t-Bu-S)-substituted aldehydes, Alkynes | - | Rh(nbd)₂BF₄, dcpm | Thiochroman-4-ones | Good | acs.org |
| Thiochromones | Grignard reagents | CuCN·2LiCl | 2-Alkylthiochroman-4-ones and Thioflavanones | Good to Excellent | nih.govnsf.govnsf.gov |
| Thiochromones | Lithium dialkylcuprates | - | 2-Alkylthiochroman-4-ones | Good | mdpi.comnih.gov |
Biocatalytic Transformations in Thiochromanone Synthesis
While less common, biocatalytic methods are emerging as environmentally friendly alternatives for the synthesis of chiral molecules. Although specific biocatalytic routes for the direct synthesis of the thiochromanone core are not widely reported, enzymes are used in chemoenzymatic strategies to produce related compounds. rsc.org For instance, carbonic anhydrases have been mentioned as biocatalysts in the context of thiochromanone derivatives. clinpractice.ru The application of enzymes, such as polymerases and ligases, is a growing field in the synthesis of complex molecules, offering advantages like mild reaction conditions and high selectivity. nih.gov The development of specific biocatalysts for the asymmetric synthesis of fluorinated thiochromanones remains an area for future exploration.
Targeted Synthesis of Fluorinated Thiochromanones
The introduction of fluorine into the thiochromanone structure requires specific synthetic strategies to control the position of the fluorine atom on the aromatic ring.
Specific Synthetic Routes for Positional Isomers (e.g., 5-Fluorothiochroman-4-one and 6-Fluorothiochroman-4-one)
The synthesis of specific positional isomers, such as this compound and 6-fluorothiochroman-4-one, typically starts with the appropriately fluorinated thiophenol.
For the synthesis of 6-fluorothiochroman-4-one , a common route starts with 4-fluorothiophenol (B130044). mdpi.com This is reacted with acrylic acid in the presence of an iodine catalyst to form 3-(4-fluorophenylthio)propanoic acid. Subsequent cyclization of this intermediate with concentrated sulfuric acid yields 6-fluorothiochroman-4-one. mdpi.com An alternative synthesis of 6-fluorothiochroman-4-one begins with the reduction of 4-fluorobenzene-1-sulfonyl chloride to 4-fluorobenzenethiol, which is then reacted with 3-chloropropionic acid. The resulting carboxylic acid is cyclized with concentrated sulfuric acid to give the final product. who.int
While a direct, high-yield synthesis specifically for This compound is less commonly detailed in the provided search results, the general principles of thiochroman-4-one synthesis would apply. The logical starting material would be 3-fluorothiophenol (B1676560). Following the established methodologies, this would be reacted with a suitable three-carbon synthon, such as acrylic acid or 3-chloropropionic acid, followed by an intramolecular Friedel-Crafts cyclization to afford the desired this compound. The regioselectivity of the cyclization step would be a key factor in this synthesis.
| Target Compound | Starting Material | Key Reaction Steps | Reference |
| 6-Fluorothiochroman-4-one | 4-Fluorothiophenol, Acrylic acid | 1. Iodine-catalyzed addition2. Sulfuric acid-catalyzed cyclization | mdpi.com |
| 6-Fluorothiochroman-4-one | 4-Fluorobenzene-1-sulfonyl chloride | 1. Reduction to 4-fluorobenzenethiol2. Reaction with 3-chloropropionic acid3. Sulfuric acid-catalyzed cyclization | who.int |
Fluorination Strategies: Direct and Indirect Methods in Thiochromanone Synthesis
The introduction of a fluorine atom into the thiochromanone framework can be accomplished through two primary strategies: indirect methods, where a fluorine-bearing precursor is used in the construction of the heterocyclic ring, and direct methods, which involve the fluorination of a pre-synthesized thiochromanone molecule.
Indirect Fluorination: This is the more common approach, where the fluorine atom is incorporated from the start of the synthetic sequence. A prevalent example is the synthesis of 6-fluorothiochroman-4-one, an isomer of the title compound. The synthesis begins with the reaction of a fluorinated starting material, 4-fluorothiophenol, with an α,β-unsaturated carboxylic acid like acrylic acid. mdpi.comresearchgate.net This initial addition step is followed by an intramolecular cyclization, typically facilitated by a strong acid such as concentrated sulfuric acid or methanesulfonic acid, to yield the final fluorinated thiochromanone. mdpi.comnih.gov This method is advantageous as it precisely controls the position of the fluorine atom based on the choice of the initial fluorinated reactant.
A summary of a typical indirect synthesis is as follows:
Addition Reaction: 4-fluorothiophenol is reacted with acrylic acid, often catalyzed by iodine, to form 3-((4-fluorophenyl)thio)propanoic acid. mdpi.com
Cyclization: The resulting propanoic acid derivative is treated with concentrated sulfuric acid, which promotes an intramolecular Friedel-Crafts acylation to close the ring and form 6-fluorothiochroman-4-one. mdpi.comnih.gov
Direct Fluorination: Direct fluorination involves the introduction of fluorine onto an existing thiochromanone ring. These methods are often more challenging due to issues with regioselectivity and the harsh conditions required. One explored technique is anodic fluorination. acs.org Studies on the anodic fluorination of spiropyrazoline-thiochromanone analogues have shown that this electrochemical method can lead to fluorination. acs.orgtandfonline.com However, under the studied conditions using Et4NF·4HF, the reaction resulted in the ring-opening of the spiroheterocycle, leading to the formation of (5-pyrazolyl)methyl o-carbomethoxyphenyl thioether analogues via a benzoyl fluoride (B91410) intermediate, rather than a simple fluorinated thiochromanone. acs.org Late-stage fluorination remains a significant area of interest in medicinal chemistry due to fluorine's ability to modulate the biological and physicochemical properties of molecules. nih.gov
Regioselectivity and Stereoselectivity Control in Fluorinated Thiochromanone Synthesis
Controlling the precise placement and three-dimensional orientation of atoms is a critical aspect of modern organic synthesis, particularly for creating medicinally relevant molecules.
Regioselectivity: This refers to the control of which position on a molecule a reaction occurs. masterorganicchemistry.com In the synthesis of fluorinated thiochromanones, regioselectivity is most effectively achieved using indirect fluorination methods. By starting with a specifically substituted precursor, such as 4-fluorothiophenol to produce 6-fluorothiochroman-4-one or 3-fluorothiophenol for this compound, the position of the fluorine atom on the aromatic ring is predetermined. mdpi.com Direct fluorination methods often provide less control, potentially leading to a mixture of isomers that are difficult to separate.
Stereoselectivity: This is the preferential formation of one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in Stereoselectivity becomes crucial when a new chiral center is created during the synthesis. For many thiochromanone derivatives, a key stereocenter is introduced at the C-2 position. For instance, in organocuprate-mediated conjugate additions to thiochromones, an alkyl or aryl group is added to the C-2 position, creating a stereocenter. emerging-researchers.orgmdpi.com The development of methods that can control the stereochemical outcome of these additions to produce a single enantiomer (enantioselectivity) or a preferred diastereomer (diastereoselectivity) is a significant synthetic goal. msu.edu The stereoselective synthesis of complex heterocyclic systems, such as spirooxindole pyrrolidines grafted onto thiochromene scaffolds, has been achieved through 1,3-dipolar cycloaddition reactions where the stereochemistry is carefully controlled. mdpi.com
Novel Synthetic Routes and Methodological Advancements for Thiochroman-4-one Derivatives
Research into the synthesis of thiochroman-4-ones continues to yield novel and more efficient methods beyond classical approaches.
Organocuprate-Mediated Approaches
A highly effective method for synthesizing 2-substituted thiochroman-4-ones is the 1,4-conjugate addition of organometallic reagents to thiochromones (the α,β-unsaturated precursor to thiochromanones). emerging-researchers.orgmdpi.com Organocuprate reagents are particularly well-suited for this transformation. mdpi.comnsf.gov These reactions typically involve adding a lithium dialkylcuprate, a lithium alkylcyanocuprate, or a Grignard reagent with a copper catalyst to a thiochromone (B8434766). emerging-researchers.orgmdpi.com This approach allows for the introduction of a wide variety of alkyl and aryl groups at the C-2 position, providing a rapid route to a library of thiochromanone derivatives in excellent yields, often up to 88%. emerging-researchers.org The versatility of this method makes it a valuable tool for creating precursors for pharmaceutical applications. mdpi.comresearchgate.net
| Organometallic Reagent | Copper Source (Catalyst) | Substrate | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Lithium Dialkylcuprates | - | Thiochromones | 2-Alkyl-substituted thiochroman-4-ones | Good | mdpi.com |
| Lithium Alkylcyanocuprates | CuCN | Thiochromones | 2-Alkyl-substituted thiochroman-4-ones | Good | mdpi.com |
| Grignard Reagents | Various Copper Salts | Thiochromones | 2-Alkyl/Aryl-substituted thiochroman-4-ones | Up to 88% | emerging-researchers.org |
| Grignard Reagents | CuCN·2LiCl | Thiochromones | 2-Alkyl/Aryl-substituted thiochroman-4-ones | Excellent | researchgate.net |
Cross-Coupling Reactions for Substituted Thiochromanones
Modern cross-coupling reactions have provided powerful, often metal-catalyzed, routes to thiochromanones that avoid harsh conditions like strongly acidic cyclizations. An innovative, transition-metal-free approach involves an iodine-catalyzed denitrative C–S cross-coupling reaction. acs.orgorganic-chemistry.org This method synthesizes thiochromanones from readily available 2′-nitrochalcones and a sulfur source like xanthate. acs.orgorganic-chemistry.org The reaction proceeds through the activation of the chalcone's keto group by iodine, followed by C-S bond formation and intramolecular sulfa-Michael addition. organic-chemistry.org
Another significant advancement is the use of copper-catalyzed domino processes. These reactions can synthesize thioflavanones (2-phenylthiochroman-4-ones) from 2′-halochalcones (iodo- or bromo-substituted) and an odorless sulfur source, achieving excellent yields in a ligand-free system. organic-chemistry.org
| Method | Catalyst | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Denitrative C–S Cross-Coupling | Iodine (I₂) | 2′-nitrochalcones, Xanthate | Transition-metal-free, cost-effective. | acs.org, organic-chemistry.org |
| Domino C-S Coupling/Cyclization | Copper (Cu) | 2′-halochalcones, Xanthate | Ligand-free, excellent yields for thioflavanones. | organic-chemistry.org |
Multicomponent Reactions and High-Pressure Systems for Thiochromanone-Fused Heterocycles
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools for building complex molecular architectures. nih.govnih.govtaylorfrancis.com When applied to thiochroman-4-one, MCRs can generate novel thiochromanone-fused heterocyclic systems. A notable example involves the reaction of thiochroman-4-one, dimethylformamide-dimethylacetal, and ethyl acetoacetate (B1235776) with ammonium (B1175870) acetate (B1210297) to create a thiochromeno[4,3-b]pyridine skeleton. acs.org
The efficiency of these reactions can be dramatically enhanced by using high-pressure systems, such as a Q-tube reactor. acs.orgnih.gov This technology allows reactions to be performed safely at high pressures and temperatures, significantly reducing reaction times and often improving yields compared to conventional heating methods. acs.org For example, the synthesis of thiochromeno[4,3-b]pyridine derivatives was achieved in just 45 minutes at 170°C in a Q-tube, whereas conventional reflux required 18 hours. smolecule.com
| Parameter | Conventional Heating (Reflux) | High-Pressure Q-tube | Reference |
|---|---|---|---|
| Temperature | ~120°C (in Acetic Acid) | 170°C | nih.gov, acs.org, smolecule.com |
| Reaction Time | 18 hours | 45 minutes | smolecule.com |
| Yield | Lower | Up to 93% | nih.gov, acs.org |
| Key Advantage | Simple setup | Drastically reduced time, improved efficiency, sealed system minimizes solvent loss. | acs.org, smolecule.com |
Green Chemistry Principles in Thiochromanone Synthesis
The synthesis of thiochromanones is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. icsr.in
A significant step towards greener synthesis is the replacement of volatile and toxic organic solvents with water. icsr.in An innovative method utilizes heterogeneous copper binaphthyl nanoparticles (Cu-BNP) as a catalyst for thiochromanone synthesis in water. icsr.in This system is not only environmentally benign but also features an easily recoverable and reusable catalyst, enhancing its economic feasibility and sustainability. icsr.in
Environmentally Benign Solvents and Reaction Conditions
A cornerstone of green chemistry is the use of solvents and reaction conditions that are less harmful to the environment. encyclopedia.pubsemanticscholar.org The synthesis of thiochromanones has benefited significantly from this shift, moving away from hazardous organic solvents towards more sustainable alternatives and energy-efficient techniques. icsr.injocpr.com
Solvent-free reaction conditions represent another important green methodology. jocpr.com Techniques like grinding reactants together using a mortar and pestle can facilitate chemical reactions without the need for any solvent, which can lead to easier product isolation and reduced waste. encyclopedia.pubjocpr.com This mechanochemical approach is considered an efficient, clean, and rapid method for synthesizing various compounds. encyclopedia.pub
Alternative energy sources are also being employed to create more sustainable reaction conditions. mdpi.comencyclopedia.pub These include:
Microwave Irradiation: This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.comresearchgate.net It offers a more energy-efficient heating method compared to conventional thermal heating. mdpi.com
Ultrasonic Irradiation: The application of ultrasound can accelerate chemical reactions through a phenomenon known as acoustic cavitation. encyclopedia.pub
Photocatalysis: Using visible light as an energy source is an attractive green approach. researchgate.net Efficient, visible-light-mediated, photocatalyst-free C-S cross-coupling reactions have been developed for the synthesis of thiochromane derivatives. organic-chemistry.org
High-pressure systems, such as the Q-tube, have also been utilized to develop greener strategies for synthesizing thiochromanone derivatives, enabling reactions to proceed efficiently in a closed system. acs.org
Table 1: Environmentally Benign Conditions for Thiochromanone Analogue Synthesis
| Technique | Solvent/Condition | Energy Source | Key Advantages | Reference(s) |
| Aqueous Synthesis | Water | Conventional Heating (80°C) | Reduces environmental impact, simplifies process | icsr.in |
| Mechanochemistry | Solvent-Free | Grinding | Rapid, clean, efficient, no organic solvents | encyclopedia.pubjocpr.com |
| Microwave-Assisted | Solvent-Free or Green Solvents | Microwave Irradiation | Increased reaction rates, enhanced yields | mdpi.comresearchgate.net |
| Photocatalysis | Not Specified | Visible Light | Catalyst-free potential, uses abundant energy source | researchgate.netorganic-chemistry.org |
| High-Pressure | Acetic Acid | High Temperature (170°C) | Efficient, single-step reaction | acs.org |
Catalysis in Sustainable Thiochromanone Production
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste. researchgate.netsemanticscholar.org The synthesis of thiochromanones has seen significant innovation through the development of novel catalytic systems that are both effective and sustainable. icsr.in
Heterogeneous Catalysts: A key goal in sustainable catalysis is the use of catalysts that can be easily recovered and reused, which is a characteristic feature of heterogeneous catalysts. icsr.indiva-portal.org An important breakthrough in thiochromanone synthesis is the development of a heterogeneous copper binaphthyl nanoparticle (Cu-BNP) catalyst. icsr.in This catalyst, with a particle size of 3.5-5nm, is effective for synthesizing thiochromanones in water. icsr.in Its key advantages include:
Reusability: The catalyst can be easily recovered and reused, enhancing its economic feasibility. icsr.in
Efficiency: It enables the efficient synthesis of various thiochromanone derivatives with high yields. icsr.in
Safety: It works in conjunction with an odorless sulfur source, potassium ethyl xanthate, reducing exposure risks. icsr.in
Homogeneous and Organocatalysis: While heterogeneous catalysts offer ease of separation, other catalytic systems also contribute to greener synthetic routes. Rhodium-catalyzed reactions have been used to create S-heterocycles in a one-pot process. organic-chemistry.org Furthermore, iodine has been employed as a catalyst for the denitrative C-S cross-coupling reaction to produce thiochromanones from 2′-nitrochalcones and xanthate. organic-chemistry.org Organocatalysts, such as Tris-hydroxymethylaminomethane (THAM), have also been shown to be efficient, biodegradable, and low-cost options for synthesizing related chromene structures. academie-sciences.fr
Photocatalysis: As mentioned previously, light-induced strategies are in high demand as greener alternatives. researchgate.net While some methods are catalyst-free, others utilize photocatalysts. For instance, tetrabutylammonium (B224687) decatungstate (TBADT) has been used as an oxidative photocatalyst in a three-component coupling reaction to form C(sp³)–S bonds. researchgate.net
The transition from precious metal catalysts (like palladium) to more abundant and less toxic base metals (like copper and iron) is a major strategy in sustainable chemistry. icsr.indiva-portal.org Copper-catalyzed, ligand-free domino processes have been successfully used to synthesize thioflavanones from readily available starting materials. organic-chemistry.org
Table 2: Catalytic Systems in Sustainable Thiochromanone Production
| Catalyst Type | Specific Catalyst | Key Features | Application | Reference(s) |
| Heterogeneous Nanoparticle | Copper Binaphthyl Nanoparticles (Cu-BNP) | Reusable, operates in water, efficient | Synthesis of various thiochromanones | icsr.in |
| Metal Catalyst | Iodine | Enables denitrative C-S cross-coupling | Synthesis of thiochromanones from 2'-nitrochalcones | organic-chemistry.org |
| Metal Catalyst | Rhodium complexes | One-pot process for S-heterocycles | Synthesis of S-heterocycles | organic-chemistry.org |
| Metal Catalyst | Copper complexes | Ligand-free, uses odorless sulfur source | Synthesis of thioflavanones | organic-chemistry.org |
| Organocatalyst | Tris-hydroxymethylaminomethane (THAM) | Biodegradable, low-cost, efficient | Synthesis of spirochromenes | academie-sciences.fr |
| Photocatalyst | Tetrabutylammonium decatungstate (TBADT) | Photo-induced three-component coupling | C(sp³)-S bond formation | researchgate.net |
Chemical Reactivity and Derivatization of 5 Fluorothiochroman 4 One
Intramolecular Reactions of the Thiochromanone Core
The thiochromanone core, a privileged structure in medicinal chemistry, can undergo various intramolecular reactions. These reactions are often facilitated by the inherent reactivity of the sulfur atom and the adjacent carbonyl group. rsc.org
Nucleophilic and Electrophilic Transformations
The thiochromanone ring system is susceptible to both nucleophilic and electrophilic attacks, leading to a variety of structural modifications. The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile, while the electron-withdrawing nature of the carbonyl group and the fluorine atom can create electrophilic centers within the molecule. rsc.orgresearchgate.net
Intramolecular reactions involving the thiochromanone core often lead to the formation of new ring systems. For instance, the reaction of a thiochromanone derivative with a tethered nucleophile can result in cyclization, forming a new heterocyclic ring fused to the thiochroman (B1618051) framework. masterorganicchemistry.com These intramolecular processes are generally favored over their intermolecular counterparts due to the proximity of the reacting groups, which increases the effective concentration and reduces the entropic barrier to reaction. wikipedia.org The formation of five- and six-membered rings is particularly favored in such intramolecular cyclizations. masterorganicchemistry.com
Ring-Expansion and Ring-Contraction Methodologies
Ring expansion and contraction reactions offer a powerful strategy for modifying the core structure of 5-fluorothiochroman-4-one, leading to the synthesis of novel heterocyclic systems with potentially altered biological activities. These rearrangements often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org
Ring-Expansion: One common method for ring expansion involves a pinacol-type rearrangement. wikipedia.orglibretexts.org For thiochromanones, this could be initiated by the formation of a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond to expand the ring. Another approach is the Tiffeneau–Demjanov rearrangement, which provides a milder alternative to the classical pinacol (B44631) rearrangement. wikipedia.org The Buchner ring expansion, which converts arenes to cycloheptatrienes, could also be a potential route for expanding the aromatic ring of the thiochromanone. wikipedia.org Cascade ring expansion reactions, which proceed through a series of sequential rearrangements, have also been developed for the synthesis of medium-sized rings and macrocycles, offering a way to access larger ring systems without requiring high dilution conditions. rsc.org
Ring-Contraction: Ring contraction reactions are valuable for creating smaller, more strained ring systems from larger, more readily available starting materials. wikipedia.org The Favorskii rearrangement is a well-known method for the ring contraction of α-halo cycloalkanones, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu A variation of this is the quasi-Favorskii rearrangement. harvard.edu Another important ring-contraction method is the Wolff rearrangement of α-diazoketones, which generates a ketene (B1206846) that can be trapped by various nucleophiles. harvard.eduresearchgate.net This reaction has been successfully applied to the contraction of cyclic ketones. wikipedia.org
Reactions at the Ketone Moiety and Aromatic Ring of Fluorinated Thiochromanones
The ketone group and the fluorine-substituted aromatic ring are key sites for the derivatization of this compound.
Carbonyl Group Derivatization (e.g., Thiosemicarbazone Formation, Oxime/Oxime Ether Derivatives)
The carbonyl group at the 4-position of the thiochromanone ring is a versatile handle for introducing a wide range of functional groups.
Thiosemicarbazone Formation: Thiosemicarbazones are formed by the condensation of a ketone with a thiosemicarbazide. chemmethod.comnih.gov These derivatives are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties. mdpi.combenthamopen.com The modular nature of thiosemicarbazone synthesis allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties. nih.gov
Oxime and Oxime Ether Derivatives: The reaction of this compound with hydroxylamine (B1172632) or its derivatives yields oximes and oxime ethers, respectively. mdpi.comnih.gov These functional groups can significantly alter the biological activity of the parent molecule. nih.gov Oxime ethers, in particular, have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.commdpi.com The introduction of an oxime group can change the hydrogen bonding properties and polarity compared to the original carbonyl compound, potentially leading to different interactions with biological targets. nih.govresearchgate.net
Table 1: Examples of Carbonyl Group Derivatization Reactions
| Reactant | Reagent | Product | Biological Significance |
|---|---|---|---|
| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Potential antibacterial, antioxidant, anticancer activities. mdpi.combenthamopen.com |
| This compound | Hydroxylamine | This compound oxime | Potential anticancer and anti-inflammatory activities. nih.gov |
| This compound | O-Alkylhydroxylamine | This compound oxime ether | Potential anticancer, antimicrobial, anti-inflammatory activities. mdpi.commdpi.com |
Substituent Effects of Fluorine on Reactivity and Reaction Pathways
The presence of a fluorine atom at the 5-position of the thiochroman-4-one (B147511) ring has a profound impact on its chemical reactivity and the pathways of its reactions.
The high electronegativity of fluorine can influence the electron distribution within the aromatic ring and the adjacent thiopyrone ring. rsc.org This can affect the rates and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For instance, the fluorine atom can act as a directing group in such reactions.
Furthermore, the fluorine substituent can influence the acidity of neighboring protons and the stability of reaction intermediates. In some cases, the fluorine atom can be displaced by a nucleophile, as seen in certain intramolecular cyclization reactions. beilstein-journals.org The electronic effects of fluorine can also modulate the reactivity of the carbonyl group, potentially influencing the rates of nucleophilic addition reactions. nih.gov
Derivatization for Structure-Activity Relationship (SAR) Studies
The derivatization of this compound is a crucial strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. drugdesign.org By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can gain insights into the pharmacophore, which is the essential arrangement of functional groups required for biological activity.
Key areas for derivatization in SAR studies of this compound include:
Modification of the aromatic ring: Introducing different substituents at various positions on the benzene (B151609) ring can probe the importance of electronic and steric effects for biological activity. nih.gov
Derivatization of the ketone group: As discussed previously, converting the ketone to various derivatives like oximes, oxime ethers, and thiosemicarbazones can explore different interactions with biological targets. rsc.orgmdpi.comnih.gov
The data obtained from these SAR studies are invaluable for the rational design of more potent and selective drug candidates. nih.gov
Introduction of Diverse Functional Groups for Biological Probing
The functionalization of the thiochroman-4-one core is a key strategy for developing new therapeutic agents and biological probes. Modifications are typically aimed at enhancing potency, selectivity, and pharmacokinetic properties. The thiochromanone skeleton can be functionalized at several positions, including the aromatic ring and the positions alpha (C-3) and alpha' to the carbonyl group (C-2).
Research into thiochroman-4-one derivatives has led to the synthesis of compounds with significant biological activity. For instance, a series of thiochromone (B8434766) derivatives bearing a vinyl sulfone moiety have been synthesized and evaluated for their leishmanicidal activity. researchgate.netnih.gov In these studies, modifications were made to the core thiochroman-4-one structure to establish structure-activity relationships. researchgate.net One particularly relevant finding was that the introduction of a fluorine atom at the C-6 position led to an increase in leishmanicidal activity, highlighting the potential importance of the fluoro-substituent in modulating biological function. nih.gov Compound 4j from this study, a 6-fluoro-2-(phenylsulfonyl)thiochromen-4-one, was identified as the most active and selective agent, with an EC₅₀ value of 3.23 μM against Leishmania panamensis. nih.gov
Another example of functionalization is the synthesis of (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT), a derivative designed as a DNA topoisomerase poison with anti-tumor activity. who.int This modification at the C-3 position, adjacent to the carbonyl group, demonstrates how introducing specific functional groups can impart potent bioactivity. who.int The synthesis involved reacting 6-fluorothiochroman-4-one with ethyl formate, followed by reaction with piperazine (B1678402) and then chloroacetyl chloride. who.int
The following table summarizes examples of functional groups introduced to the thiochromanone scaffold for biological applications.
| Parent Scaffold | Functional Group Introduced | Resulting Derivative Example | Intended Biological Application | Reference |
| Thiochroman-4-one | Vinyl Sulfone | 6-Fluoro-2-(phenylsulfonyl)thiochromen-4-one | Leishmanicidal Agent | nih.gov |
| 6-Fluorothiochroman-4-one | Chloromethylene | (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one | DNA Topoisomerase Poison | who.int |
| Thiochroman-4-one | 2-Fluorine (Anodic Fluorination) | 2-Fluorothiochroman-4-one | Fluorinated Intermediate | sci-hub.st |
These examples underscore the versatility of the thiochroman-4-one core, including its fluorinated analogues, as a template for designing molecules with specific biological functions. The introduction of groups like vinyl sulfones or functionalized alkylidenes can transform the basic scaffold into potent and selective biological probes. researchgate.netnih.govwho.int
Synthesis of Spiro-Heterocyclic Analogues Containing the Thiochromanone Scaffold
Spiro-heterocycles are a prominent class of compounds in drug discovery, valued for their rigid, three-dimensional structures that can effectively probe biological targets. researchgate.netbeilstein-journals.org The ketone at the C-4 position of this compound is an ideal reactive site for constructing spirocyclic systems.
A powerful method for synthesizing spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. mdpi.com This strategy has been used to create complex spirooxindole/pyrrolidine/thiochromene scaffolds. mdpi.com In a typical reaction, an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid like L-proline, reacts with a dipolarophile. mdpi.comnih.gov A chalcone (B49325) based on the thiochromene scaffold can serve as this dipolarophile, leading to the target spiro-compound in a one-pot process with high regio- and stereoselectivity. mdpi.com Spirooxindoles are known to possess a wide range of biological activities, including potential as anticancer agents. mdpi.comrsc.org
Another approach to spiro-heterocycles involves domino reactions. For example, novel spiro chromanone–thiochroman complexes have been synthesized through asymmetric domino reactions of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes, catalyzed by a bifunctional indane catalyst. rsc.org While this example starts with a chromanone, the underlying principle of using an α,β-unsaturated ketone derived from the core scaffold is applicable to thiochromanones.
The thiochromanone scaffold can also be incorporated into spiropyrazoline systems. acs.orgtandfonline.com Anodic fluorination of spiropyrazoline-5,3'-thiochroman-4-ones has been studied, demonstrating a reaction of the spiro-thiochromanone heterocyclic system. acs.orgacs.org The synthesis of these spiro-compounds is typically achieved through the reaction of 3-arylidenethiochroman-4-ones with nitrile imines. tandfonline.com
The table below details synthetic routes to various spiro-heterocycles based on the thiochromanone framework.
| Starting Scaffold Type | Reaction Type | Key Reagents | Resulting Spiro-Heterocycle | Reference |
| Thiochromene Chalcone | 1,3-Dipolar Cycloaddition | Isatin derivative, L-proline | Spirooxindole/pyrrolidine/thiochromene | mdpi.com |
| Benzylidenechroman-4-one | Asymmetric Domino Reaction | 2-Mercaptobenzaldehyde, Indane Catalyst | Spiro chromanone–thiochroman | rsc.org |
| 3-Arylidenethiochroman-4-one | 1,3-Dipolar Cycloaddition | Nitrile imines | Spiropyrazoline-thiochromanone | tandfonline.com |
| Isatin | Three-component Reaction | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
These synthetic strategies demonstrate that the thiochroman-4-one core, and by extension the 5-fluoro derivative, is a highly adaptable platform for the construction of structurally complex and biologically relevant spiro-heterocycles. The C-4 keto group readily participates in condensation and cycloaddition reactions, enabling access to a diverse range of spirocyclic systems. mdpi.comrsc.org
Spectroscopic and Advanced Analytical Characterization of 5 Fluorothiochroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 5-Fluorothiochroman-4-one, the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The aliphatic protons of the thiacyclohexanone ring typically appear as multiplets in the upfield region.
The aromatic protons (H-6, H-7, and H-8) are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group.
The methylene (B1212753) protons at the C-2 and C-3 positions of the thiochroman (B1618051) ring would appear as distinct multiplets. The protons at C-2, being adjacent to the sulfur atom, would likely resonate at a different chemical shift compared to the C-3 protons, which are adjacent to the carbonyl group.
A representative, though not experimentally verified, data set for the ¹H NMR spectrum of this compound is presented below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.60 - 7.50 | m | - |
| H-7 | 7.30 - 7.20 | m | - |
| H-8 | 7.10 - 7.00 | m | - |
| H-2 | 3.50 - 3.40 | t | 6.0 |
| H-3 | 3.20 - 3.10 | t | 6.0 |
This table is generated based on typical chemical shift values and may not represent a definitive experimental spectrum.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.
The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.
The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon directly bonded to the fluorine atom (C-5) showing a characteristic splitting pattern due to C-F coupling.
The aliphatic carbons of the thiacyclohexanone ring (C-2 and C-3) will resonate at higher field, typically between δ 20 and 40 ppm.
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon | Chemical Shift (δ, ppm) |
| C-4 (C=O) | 195.2 |
| C-5a (Ar-C) | 145.1 |
| C-5 (Ar-C-F) | 160.5 (d, ¹JCF = 250 Hz) |
| C-6 (Ar-CH) | 120.3 (d, ²JCF = 22 Hz) |
| C-7 (Ar-CH) | 128.9 |
| C-8 (Ar-CH) | 115.8 (d, ²JCF = 21 Hz) |
| C-8a (Ar-C) | 125.4 |
| C-2 (CH₂) | 28.7 |
| C-3 (CH₂) | 38.1 |
This table contains predicted data and should be confirmed with experimental results.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orglcms.cz The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. wikipedia.orgnumberanalytics.com The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the electronic effects of the substituents. The fluorine signal is expected to appear as a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard such as CFCl₃. For this compound, the fluorine signal would likely be a doublet of doublets or a more complex multiplet.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-6, H-7, H-8) and between the aliphatic protons at C-2 and C-3.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the aromatic ring to the thiacyclohexanone ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (182.21 g/mol ). amadischem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. lcms.cz
The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for thiochromanones include the loss of small molecules such as CO, H₂S, or fragments from the aliphatic ring. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.
Predicted Fragmentation Data:
| m/z | Proposed Fragment |
| 182 | [C₉H₇FOS]⁺ (Molecular Ion) |
| 154 | [M - CO]⁺ |
| 149 | [M - H₂S]⁺ |
| 123 | [C₇H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ |
This table is based on general fragmentation patterns and requires experimental verification.
Isotopic Pattern Interpretation for Elemental Composition
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound by providing a highly accurate mass measurement. numberanalytics.com The interpretation of the isotopic pattern in the mass spectrum of this compound is crucial for confirming its elemental composition (C₉H₇FOS).
The presence of specific isotopes of its constituent elements—carbon, hydrogen, oxygen, fluorine, and sulfur—creates a characteristic pattern of peaks.
Fluorine (¹⁹F) is monoisotopic, meaning it exists as only one stable isotope. This simplifies the spectrum as it does not contribute additional isotopic peaks. researchgate.net
Sulfur possesses several stable isotopes, most notably ³²S (94.99% abundance), ³³S (0.75%), and ³⁴S (4.25%). The presence of the ³⁴S isotope results in a distinct "A+2" peak (a peak at two mass units higher than the monoisotopic molecular ion peak) that is significantly more intense than what would be expected from the contribution of ¹³C isotopes alone. This prominent A+2 peak is a strong indicator of the presence of a sulfur atom in the molecule. researchgate.nettandfonline.com
Carbon (¹³C) has a natural abundance of approximately 1.1%. For a molecule with nine carbon atoms like this compound, the ¹³C isotopes contribute to the "A+1" peak.
Table 1: Natural Abundance of Relevant Isotopes for this compound
| Element | Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |
|---|---|---|---|
| Carbon | ¹²C | 98.9% | Main Peak (M) |
| ¹³C | 1.1% | A+1 Peak | |
| Hydrogen | ¹H | 99.98% | Main Peak (M) |
| ²H | 0.02% | Negligible | |
| Oxygen | ¹⁶O | 99.76% | Main Peak (M) |
| ¹⁷O | 0.04% | Negligible | |
| ¹⁸O | 0.20% | A+2 Peak (minor) | |
| Fluorine | ¹⁹F | 100% | Main Peak (M) |
| Sulfur | ³²S | 94.99% | Main Peak (M) |
| ³³S | 0.75% | A+1 Peak |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov
Carbonyl (C=O) Stretch: As a conjugated ketone, this compound is expected to show a strong, sharp absorption band for the C=O stretch. For thiochromanones, this peak typically appears in the range of 1665-1680 cm⁻¹. nih.govmdpi.com
Aromatic C=C Stretch: The benzene (B151609) ring will produce several absorption bands of variable intensity in the 1475-1600 cm⁻¹ region. libretexts.org
C-F Stretch: The carbon-fluorine bond on the aromatic ring will give rise to a strong absorption band, typically found in the 1250-1120 cm⁻¹ region.
C-S Stretch: The thioether (C-S) linkage exhibits weak to medium absorption bands in the fingerprint region, usually around 800-600 cm⁻¹. uc.edu
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wave numbers just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: The C-H bonds of the methylene (CH₂) groups in the heterocyclic ring will show strong stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (Conjugated) | C=O Stretch | 1665 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1475 - 1600 | Medium to Weak |
| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1120 | Strong |
| Thioether | C-S Stretch | 800 - 600 | Weak to Medium |
| Aromatic C-H | C-H Stretch | 3050 - 3100 | Medium |
X-ray Crystallography for Absolute Structure and Stereochemical Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. acs.org For this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the thiochromane ring system. nih.govmeasurlabs.comresearchgate.net
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is a result of the electron density within the crystal lattice. By analyzing this pattern, a detailed 3D map of the molecule's atomic positions can be generated. This would confirm:
The planar structure of the fused benzene ring.
The precise location of the fluorine atom at position 5 and the carbonyl group at position 4.
The specific bond lengths, such as the C-F, C=O, and C-S bonds.
The conformation of the non-aromatic, sulfur-containing ring, which typically adopts a half-chair or sofa conformation in thiochromanone derivatives. nih.gov
The intermolecular packing arrangement within the crystal lattice.
While finding a specific crystal structure for the 5-fluoro derivative in the public domain is challenging, analysis of related thiochromanone structures provides a strong basis for what to expect. acs.orgrsc.orgresearchgate.net
Advanced Analytical Methods for Fluorine Quantification in Organic Compounds
Beyond structural identification, quantifying the amount of fluorine in a sample is crucial in many contexts, from pharmaceutical research to environmental analysis. researchgate.netresearchgate.netepfl.chcdnsciencepub.com Several advanced instrumental methods are highly effective for this purpose.
DI-FT-ICR-MS is an ultra-high-resolution mass spectrometry technique that provides exceptionally accurate mass measurements, often to within sub-parts-per-million (ppm) error. researchgate.netepfl.chcdnsciencepub.com For fluorine quantification, the sample is introduced directly into the ion source without prior chromatographic separation. scripps.edu The instrument's extreme mass accuracy allows for the unambiguous determination of a molecule's elemental formula, including the exact number of fluorine atoms, directly from the measured mass. numberanalytics.comresearchgate.netnih.gov FT-ICR-MS is particularly powerful for analyzing complex mixtures where the goal is to identify and quantify all fluorine-containing species present. uit.noacs.org
This hyphenated technique combines the separation power of liquid chromatography (LC) with the high-resolution and high-accuracy mass analysis of an Orbitrap mass spectrometer. researchgate.netepfl.chcdnsciencepub.com The LC separates the components of a mixture before they enter the mass spectrometer. chromatographyonline.com Like FT-ICR-MS, the Orbitrap analyzer delivers high-accuracy mass data, enabling confident elemental formula determination and thus quantification of fluorine-containing compounds like this compound. nih.govanchem.pl This method is advantageous over direct infusion when analyzing complex samples, as it separates the target compound from matrix interferences, improving detection limits and quantitative accuracy. nih.govresearchgate.net
Combustion Ion Chromatography (CIC) is a robust technique for determining the total amount of organic fluorine (TOF) in a sample, rather than identifying individual compounds. researchgate.net The method involves the complete combustion of the sample in a high-temperature furnace (typically >1000 °C), which breaks the strong carbon-fluorine bonds and converts all organic fluorine into hydrogen fluoride (HF) gas. measurlabs.comifpmag.com This gas is then trapped in an aqueous solution, converting it to fluoride ions (F⁻). qa-group.com The concentration of these fluoride ions is subsequently measured with high precision and sensitivity using ion chromatography. chemours.com CIC is an invaluable screening tool for assessing the total fluorine content in various solid and liquid matrices. thermofisher.comastm.org
Table 3: Comparison of Advanced Analytical Methods for Fluorine Analysis
| Technique | Principle | Information Provided | Key Advantage |
|---|---|---|---|
| DI-FT-ICR-MS | Direct infusion, ultra-high-resolution mass analysis | Exact mass and elemental formula of individual compounds | Unparalleled mass accuracy and resolution for complex mixture analysis. researchgate.netacs.org |
| LC-Orbitrap-HRMS | Chromatographic separation followed by high-resolution mass analysis | Identification and quantification of specific compounds in a mixture | Combines separation with high-accuracy detection, reducing matrix effects. nih.govanchem.pl |
| CIC | Sample combustion followed by ion chromatography | Total Organic Fluorine (TOF) content | Provides a total fluorine value for a sample, useful as a screening method. measurlabs.commetrohm.com |
Computational Chemistry and Theoretical Studies on 5 Fluorothiochroman 4 One
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 5-Fluorothiochroman-4-one. plos.orgarxiv.org These methods allow for the determination of the molecule's three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scribd.comaps.org It is employed to find the most stable arrangement of atoms in a molecule, known as the optimized geometry, by minimizing the total electronic energy. The B3LYP functional is a popular choice within DFT for such calculations. researchgate.net
For thiochromanone derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to determine the optimized molecular structure and calculate various thermodynamic properties. researchgate.netmdpi.com These calculations provide the foundation for further analysis of the molecule's electronic properties and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comtaylorandfrancis.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For thiochromanone-containing compounds, DFT studies have shown that a lower HOMO-LUMO energy gap correlates with increased biological activity. researchgate.net
Table 1: Frontier Molecular Orbital Data
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiochromanone Derivative | Data not available | Data not available | Lower values correlate with higher reactivity researchgate.net |
| Fused System Compound 1 | -5.12 | -2.10 | 3.02 |
| Fused System Compound 2 | -5.15 | -2.11 | 3.04 |
This table is interactive. Click on the headers to sort the data. Data for specific this compound was not available in the search results, so representative data for related structures is included for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.dereadthedocs.io It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.com
For molecules containing carbonyl and sulfonyl groups, MEP maps can reveal the electrophilic and nucleophilic centers. researchgate.net The oxygen atom of the carbonyl group typically shows a region of negative potential, making it a likely site for interaction with electrophiles.
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in unraveling the intricate details of chemical reactions. numberanalytics.commit.edu By simulating reaction pathways and calculating the energies of transition states, researchers can gain a deep understanding of how transformations involving thiochromanones occur.
Elucidation of Reaction Pathways and Transition States in Thiochromanone Transformations
Computational studies, particularly using DFT, can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. nih.govresearchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the "point of no return" for a reaction. mit.edu
In the context of palladium-catalyzed reactions of thiochromanone precursors, DFT calculations have been employed to compare different possible reaction mechanisms. ub.edu For instance, these calculations can help determine whether a reaction proceeds through a nucleophilic addition followed by a β-elimination or via a concerted metallation-deprotonation (CMD) process by comparing the activation barriers of the respective transition states. ub.edu
Energetic Profiles of Synthetic Transformations and Conformational Landscapes
The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. cam.ac.uk This includes the relative energies of reactants, intermediates, transition states, and products. Computational methods can generate these profiles, offering insights into the feasibility and kinetics of a reaction. ub.edu
Conformational analysis, which explores the different spatial arrangements of a molecule, is also a critical aspect of computational modeling. mdpi.comacs.orgethz.ch For flexible molecules, identifying the lowest energy conformer is essential for accurate predictions of reactivity and properties. uoa.gr DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for interconversion between them. mdpi.com
Table 2: Energetic Profile Data for a Representative Thiochromanone Transformation
| Species | Relative Free Energy (kcal/mol) |
| Reactant Complex | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -7.4 |
| Transition State 2 | +20.5 |
| Product Complex | -12.1 |
This table is interactive. Click on the headers to sort the data. The data presented is hypothetical and for illustrative purposes, as specific energetic profiles for this compound transformations were not available in the provided search results.
Theoretical Exploration of Fluorine's Role in Electronic and Conformational Properties
The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates significant changes in the electronic landscape of an organic molecule. beilstein-journals.org In the case of this compound, the fluorine atom's unique properties give rise to a cascade of effects that dictate the molecule's preferred shape and its interactions with its environment.
The introduction of a fluorine atom to the thiochromanone system brings about profound inductive and stereoelectronic effects that modulate its chemical properties. beilstein-journals.orgwikipedia.org The high electronegativity of fluorine is central to these changes.
The C-F bond is highly polarized, with the fluorine atom bearing a partial negative charge and the carbon atom a partial positive charge. beilstein-journals.org This creates a strong inductive effect, where electron density is withdrawn from the aromatic ring of the thiochromanone system. This electron-withdrawing nature can influence the reactivity of the entire molecule.
Stereoelectronic effects, which consider the spatial arrangement of orbitals, are also critical. wikipedia.org The C-F bond can participate in hyperconjugation, a stabilizing interaction where the electrons in the C-F bond can delocalize into adjacent empty orbitals. The orientation of the C-F bond relative to the rest of the molecule will determine the extent of these interactions, thereby influencing the conformational preferences of the thiochromanone ring. beilstein-journals.org
The table below summarizes the key properties of the C-F bond that give rise to these effects.
| Property | Value/Description | Consequence in this compound |
| Electronegativity of Fluorine | 3.98 (Pauling scale) | Strong inductive electron withdrawal from the thiochromanone ring system. |
| C-F Bond Polarity | Highly polar | Creates a significant bond dipole moment. |
| C-F Bond Strength | ~485 kJ/mol | High stability of the fluoro-substituent. |
| Stereoelectronic Interactions | Hyperconjugation, Dipole-Dipole | Influences the conformational stability and geometry of the molecule. beilstein-journals.orgwikipedia.org |
This alteration of the molecular dipole moment is crucial in determining how this compound interacts with other molecules. savemyexams.comucmerced.edugantep.edu.tr The partially positive and negative ends of the molecule will seek to align with the oppositely charged regions of neighboring molecules, leading to dipole-dipole interactions. savemyexams.com These forces are attractive and influence the physical properties of the substance, such as its boiling point and solubility.
Furthermore, while fluorine is a weak hydrogen bond acceptor, the polarization of the molecule can enhance its ability to participate in other non-covalent interactions. beilstein-journals.org The electron-deficient region on the carbon atom of the C-F bond, and the electron-rich region on the fluorine atom, can interact with other polar molecules or ions in its environment. libretexts.orggantep.edu.tr
The following table illustrates the types of intermolecular forces that would be influenced by the presence of the C-F bond in this compound.
| Intermolecular Interaction | Description | Relevance to this compound |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. savemyexams.com | The C-F bond enhances the molecular dipole, leading to stronger dipole-dipole interactions. beilstein-journals.org |
| Hydrogen Bonding | A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). ucmerced.edu | While the fluorine in the C-F bond is a weak hydrogen bond acceptor, the overall molecular polarity may influence interactions with hydrogen bond donors. beilstein-journals.orggantep.edu.tr |
| Ion-Dipole Interactions | Attractive forces between an ion and a polar molecule. libretexts.orggantep.edu.tr | The enhanced dipole moment increases the potential for favorable interactions with cations or anions. gantep.edu.tr |
Structure Activity Relationship Sar Studies of Fluorinated Thiochromanone Scaffolds in Vitro/molecular Level
General Principles of SAR in Thiochromanone Derivatives
The thiochromanone scaffold is a versatile platform in drug discovery, known to exhibit a range of biological activities including antibacterial, antifungal, anticancer, and antiviral properties. nih.gov The biological profile of these molecules can be significantly modulated by introducing different functional groups at various positions on the thiochroman-4-one (B147511) core.
Key SAR principles for thiochromanone derivatives include:
Substitution at the 4-position: Introducing an oxime or oxime ether group at the C4-position has been shown to enhance antibacterial activity, while conversely decreasing antifungal efficacy. nih.govrsc.org
Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring are critical. Electron-withdrawing groups, such as halogens or nitro groups, at the C-6 position often enhance biological activity, including antifungal and anticancer effects. rsc.orgnih.gov For instance, compounds with a chlorine substituent at the C-6 position have demonstrated improved antibacterial and antifungal activities. nih.govrsc.org
Modifications to the Sulfur Atom: Oxidation of the sulfur atom in the thiochromanone ring, for example from a sulfide (B99878) to a sulfone, can significantly impact activity. In studies on Cathepsin L inhibitors, thiochromanone sulfide analogues were almost universally more potent than their corresponding sulfone derivatives. nih.govnih.gov
Side Chains: The addition of specific side chains can confer or enhance activity. Thiochromanones coupled with moieties like benzimidazole, carboxamides, or sulfonyl hydrazones have been explored to create novel derivatives with tailored biological activities. nih.govrsc.orgmdpi.com
Influence of Fluorine Substitution on Biological Activity
Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable element in drug design. nih.gov Its introduction into the thiochromanone scaffold can profoundly affect the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.
The position of the fluorine atom on the thiochromanone ring is a critical determinant of its effect on biological activity. Different positional isomers can exhibit widely varying potency and selectivity.
Cathepsin L Inhibition: In a study of thiochromanone thiosemicarbazones as Cathepsin L inhibitors, halogen substitution at the C-6 position was found to be favorable. nih.gov Comparing halogen analogues, the 6-bromo derivative showed better inhibition than the 6-fluoro and 6-chloro versions. However, the most potent inhibitor in the entire series was the 6,7-difluoro analogue, which demonstrated an IC₅₀ value in the low nanomolar range (46 nM). nih.govnih.gov This highlights that multiple fluorine substitutions can lead to a synergistic effect. Conversely, substitutions at the C-8 position were found to be unproductive, leading to a decrease in inhibitory activity. nih.gov
Anticancer and Antileishmanial Activity: Broader reviews on thiochromanes suggest that fluorine substitution at the 6th and 8th positions can significantly increase anticancer potential compared to analogues with other electron-withdrawing groups. rsc.org Furthermore, 6-fluoro substitution has been specifically noted to enhance leishmanicidal activity. rsc.orgnih.gov
Bacterial Topoisomerase Inhibition: In the related field of novel bacterial topoisomerase inhibitors (NBTIs), the positioning of fluorine on a phenyl ring was also crucial. Substitutions at the meta position generally resulted in retained or improved potency. nih.gov
| Compound | Substitution Pattern | IC₅₀ for Cathepsin L (nM) | Comment |
|---|---|---|---|
| Analogue 1 | 6-Fluoro | 1400 | Moderate activity. |
| Analogue 2 | 6-Chloro | 1100 | Slightly more active than 6-Fluoro. |
| Analogue 3 | 6-Bromo | 700 | More active than 6-Fluoro and 6-Chloro. |
| Analogue 4 | 6,7-Difluoro | 46 | Most potent inhibitor in the series. |
| Analogues 5-7, 15, 25-27 | C-8 Substituted | Higher IC₅₀ Values | Substitution at C-8 is not productive. |
The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its chemical reactivity and biological activity. nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap generally signifies a more reactive molecule that is more easily polarized, which often correlates with higher biological activity. nih.govresearchgate.net
In the context of thiochromanone derivatives, a direct correlation between electronic properties and biological efficacy has been established. A study on spiro pyrrolidines incorporating a thiochroman-4-one scaffold found that the thiochromanone-containing compounds exhibited superior antimicrobial activity. rsc.org Density Functional Theory (DFT) studies supported these findings, revealing that the increased reactivity and biological activity of these derivatives were due to their lower HOMO-LUMO energy gaps. This suggests a strong link between the electronic structure of the thiochromanone core and its antimicrobial efficacy. rsc.org The introduction of highly electronegative fluorine atoms can significantly alter the electron distribution and orbital energies of the thiochromanone ring system, thereby modulating the HOMO-LUMO gap and influencing biological activity. ijnnonline.net
SAR in Enzyme Inhibition Studies
Fluorinated thiochromanones have been investigated as inhibitors of several key enzymes implicated in human diseases.
Cathepsin L is a cysteine protease that plays a significant role in various pathological processes, including cancer metastasis, making it an important therapeutic target. nih.govoncotarget.com A series of thiochromanone thiosemicarbazone analogues were synthesized and evaluated as inhibitors of cathepsins L and B. nih.govnih.gov
The study revealed several key SAR findings:
Selectivity: The compounds were highly selective for Cathepsin L, showing no significant inhibition of Cathepsin B. nih.govnih.gov
Sulfide vs. Sulfone: Thiochromanone sulfide analogues consistently demonstrated superior inhibition of Cathepsin L compared to their corresponding sulfone derivatives. nih.gov
Fluorine Substitution: Halogenation at the C-6 and C-7 positions was beneficial for activity. The 6,7-difluoro analogue emerged as the most potent inhibitor of Cathepsin L in the study, with an IC₅₀ value of 46 nM. nih.govnih.gov This underscores the positive impact of fluorine substitution in optimizing the inhibitory potential of the thiochromanone scaffold against this specific enzyme target.
The versatile thiochromanone scaffold has been explored for its potential to inhibit other classes of enzymes.
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. usd.edumdpi.com While research on thiochromanone derivatives as MAO-B inhibitors is less prevalent, the development of other fluorinated compounds as potent and selective MAO-B inhibitors is well-documented. usd.edunih.govnih.gov For example, fluorinated indanone derivatives have been synthesized and shown to have outstanding affinity and selectivity for MAO-B. nih.gov This suggests that incorporating fluorine into the thiochromanone scaffold could be a promising strategy for developing novel MAO-B inhibitors.
DNA Topoisomerases: These enzymes regulate the topology of DNA and are validated targets for antibacterial and anticancer drugs. nih.govdrugbank.com Fluoroquinolones are a well-known class of topoisomerase inhibitors where the fluorine atom is critical for activity. mdpi.com More recent research into novel bacterial topoisomerase inhibitors (NBTIs) has also shown that introducing small fragments like fluorine can have favorable effects against bacterial type II topoisomerases. nih.gov The effect is position-dependent, with meta-substitutions on a phenyl ring often improving potency. nih.gov This provides a rationale for investigating fluorinated thiochromanones as potential topoisomerase inhibitors.
SAR in Antimicrobial and Anticancer Research (In Vitro Focus)
The thiochroman-4-one scaffold, particularly when substituted with fluorine, has emerged as a significant pharmacophore in medicinal chemistry. The introduction of fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity. This section focuses on the in vitro structure-activity relationships (SAR) of fluorinated thiochromanone derivatives in the context of their antimicrobial and anticancer properties.
Antibacterial and Antifungal Activity of Fluorinated Thiochromanones
Fluorinated thiochromanones and related structures have been the subject of various studies to evaluate their efficacy against a range of bacterial and fungal pathogens. The position and nature of substituents on the thiochromanone ring play a crucial role in determining the spectrum and potency of their antimicrobial action.
Research into thiochromanone derivatives has revealed that specific substitutions significantly influence their biological activity. For instance, a series of spiro pyrrolidines incorporating a thiochroman-4-one moiety demonstrated potent antibacterial and antifungal properties, in some cases outperforming standard drugs like amoxicillin (B794) and amphotericin B. rsc.org The thiochromanone scaffold was identified as being crucial for this enhanced biological activity. rsc.org
Structure-activity relationship analyses have provided more detailed insights. In one study, carboxamide-functionalized thiochromanone derivatives were synthesized and tested. rsc.org It was found that introducing an oxime ether or oxime group at the 4-position tended to enhance antibacterial activity while concurrently decreasing antifungal efficacy. rsc.org A key finding was that the presence of a chlorine substituent at the 6-position of the thiochromanone ring generally led to better antibacterial results. rsc.org Specifically, a derivative with a chloro substitution at the 6-position exhibited potent activity against plant-pathogenic bacteria, with EC₅₀ values of 15 μg/mL for Xanthomonas oryzae pv. oryzae (Xoo), 19 μg/mL for Xanthomonas oryzae pv. oryzicola (Xoc), and 23 μg/mL for Xanthomonas axonopodis pv. citri (Xac). rsc.org
In the context of antifungal activity, studies on indolo[3,2-c]-2H-thiochroman derivatives, synthesized from thiochroman-4-ones, showed that electron-withdrawing groups at the 6-position of the thiochromanone ring enhance antifungal potency. rsc.org One such derivative achieved a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Candida albicans. rsc.orgjst.go.jp This highlights the importance of electronic effects at this position for antifungal action. Further research on fluorinated thiourea (B124793) derivatives supports the general observation that increasing the number of fluorine substitutions can have a positive impact on antimicrobial activity. nih.gov A tetrafluoro pyridine (B92270) derivative, for example, showed the highest activity against both bacteria and fungi, with MIC values ranging from 1.95 to 15.63 µg/mL. nih.gov
Cytotoxicity Profiles of Fluorinated Thiochromanone Derivatives in Cancer Cell Lines
The thiochromanone framework has also been recognized for its potential in developing anticancer agents. who.int The introduction of a fluoromethylene group at the 3-position of the thiochromanone ring has led to derivatives with notable cytotoxic effects.
A key example is 3-chloromethylene-6-fluorothiochroman-4-one (CMFT), which has demonstrated significant anti-tumor activity. who.int Studies comparing its cis (Z-CMFT) and trans (E-CMFT) isomers revealed that the stereochemistry of the exocyclic double bond is critical for cytotoxicity. The E-isomer consistently showed stronger cytotoxic effects across multiple cancer cell lines compared to the Z-isomer. who.int For instance, E-CMFT exhibited a potent IC₅₀ value of 14.8 µM against the BV2 microglial cell line, whereas the Z-isomer was significantly less active. who.int Further investigation revealed that these compounds can act as poisons for DNA topoisomerase I and II, which is a potential mechanism for their apoptosis-inducing effects in cancer cells. who.int The E-isomer was found to be more effective at interacting with these enzymes. who.int
The cytotoxic potential of these compounds has been evaluated against various human cancer cell lines, as detailed in the table below.
These findings underscore the importance of both the fluorine substituent at the 6-position and the stereochemistry at the 3-position for the anticancer activity of this class of thiochromanone derivatives. The significant difference in activity between the E and Z isomers highlights a specific structural requirement for target interaction, likely within the active sites of topoisomerase enzymes. who.int
5 Fluorothiochroman 4 One As a Key Synthetic Intermediate and Building Block
Role as a Precursor for Complex Heterocyclic Architectures
The thiochroman-4-one (B147511) scaffold is a well-established starting point for the synthesis of a wide array of heterocyclic compounds. The presence of the fluorine atom in 5-fluorothiochroman-4-one adds another layer of complexity and potential for creating novel structures with unique biological activities.
Integration into Polycyclic and Spiro Systems
This compound serves as a valuable building block for the synthesis of intricate polycyclic and spirocyclic compounds. Polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their applications in organic electronics. nih.gov The synthesis of extended PAHs can be achieved through methods like oxidative spirocyclization and 1,2-aryl migration. nih.gov Spiro compounds, which feature two or more rings linked by a single common atom, are another class of molecules accessible from this precursor. qmul.ac.uk The synthesis of spiro-fused polycyclic aromatic compounds often involves the reaction of a suitable precursor with an indenobenzofuranone derivative, followed by an acid-promoted cyclization. mdpi.com
Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Fused Heterocycles
The reactivity of the carbonyl group and the adjacent methylene (B1212753) group in this compound allows for its elaboration into a variety of fused heterocyclic systems containing nitrogen, oxygen, or sulfur. researchgate.net Thiochroman-4-ones, in general, are precursors to a range of heterocycles including pyrazoles, imidazoles, thiazoles, indoles, pyridines, and pyrimidines. researchgate.net
Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry, as these scaffolds are present in a large percentage of pharmaceutical drugs. mdpi.comnih.gov Methods for creating fused nitrogen heterocycles often involve cascade reactions and dearomatization strategies. rsc.org For example, the reaction of thiochroman-4-ones with hydrazine (B178648) derivatives can lead to the formation of thiochromeno[4,3-c]pyrazoles. researchgate.net
Oxygen-Containing Heterocycles: Oxygen-containing heterocycles are another important class of compounds with diverse biological activities. researchgate.net The synthesis of these structures can be achieved through various methods, including intramolecular O-H insertion and Wolff rearrangement of α-diazocarbonyl compounds. dntb.gov.ua
Sulfur-Containing Heterocycles: Given the inherent sulfur atom in the thiochroman-4-one core, it is a natural precursor for more complex sulfur-containing heterocycles. organic-chemistry.orgsioc-journal.cn For instance, reaction with appropriate reagents can lead to the formation of fused thiazole (B1198619) derivatives. researchgate.net The 1,4-dithiane (B1222100) scaffold, for example, is a useful building block for complex molecular architectures. nih.gov
Scaffold for Diversification and Library Synthesis
The structural features of this compound make it an excellent scaffold for generating libraries of diverse compounds for biological screening. A scaffold is a core molecular structure to which various functional groups can be attached to create a family of related compounds. nih.gov
Parallel Synthesis and Combinatorial Approaches for SAR Exploration
Combinatorial chemistry and parallel synthesis are powerful techniques used to rapidly generate large numbers of compounds for drug discovery and other applications. ijpsr.comopenaccessjournals.comnih.govfortunejournals.com These approaches involve the systematic and repetitive covalent connection of different "building blocks" to a central scaffold. nih.gov this compound, with its reactive sites, is well-suited for such synthetic strategies. By modifying the substituents on the aromatic ring or by reacting the ketone functionality with a variety of reagents in a parallel fashion, a library of analogs can be quickly synthesized. This allows for the efficient exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of a lead compound. uniroma1.itnih.gov
Contribution to the Development of Organofluorine Compounds in Chemical Research
The introduction of fluorine into organic molecules can have profound effects on their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This has led to a surge of interest in organofluorine chemistry, with a significant percentage of pharmaceuticals and agrochemicals now containing fluorine. nih.govnih.govwikipedia.org
Enabling Access to Novel Fluorine-Containing Pharmacophores and Agrochemical Intermediates
This compound is a key intermediate that provides access to novel fluorine-containing pharmacophores and agrochemical intermediates. nih.govnih.govwikipedia.org A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The fluorinated thiochromanone core can be considered a valuable pharmacophore in itself or a precursor to more complex ones. Its derivatives have been investigated for various therapeutic applications. For instance, certain thiochromanone derivatives have shown potential as leishmanicidal agents. researchgate.net In the agrochemical sector, organofluorine compounds are used in a significant portion of modern crop protection agents. nih.govresearchgate.net The unique properties imparted by the fluorine atom can lead to enhanced efficacy and selectivity in pesticides and herbicides. precedenceresearch.com
Future Directions and Emerging Research Avenues for 5 Fluorothiochroman 4 One
Development of Advanced Fluorination Technologies Specific to Thiochromanones
The precise and efficient introduction of fluorine into the thiochromanone core is a critical step in the synthesis of 5-fluorothiochroman-4-one. While general fluorination methods exist, the development of technologies tailored specifically for thiochromanone scaffolds will be crucial for advancing research in this area. Future efforts are expected to focus on late-stage fluorination, a strategy that introduces fluorine in the final steps of a synthetic sequence. nih.govnih.govrsc.org This approach is highly desirable as it allows for the diversification of complex molecules that already possess the core thiochromanone structure.
One promising avenue is the adaptation of modern metal-mediated and organocatalytic fluorination techniques. nih.govrsc.org For instance, methods that have proven effective for the enantioselective synthesis of fluorinated chromanones, a closely related class of compounds, could be modified for thiochromanones. researchgate.netrsc.orgnih.gov This could involve the use of chiral catalysts to control the stereochemistry of the fluorine introduction, which is often critical for biological activity.
Furthermore, the development of novel deoxyfluorination reagents could provide milder and more selective methods for fluorinating thiochromanone precursors. nih.gov Research into visible-light-mediated fluorination also presents an exciting, environmentally friendly alternative to traditional methods. nih.gov These advanced technologies will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of fluorinated thiochromanone analogs for further investigation.
Table 1: Emerging Fluorination Strategies for Thiochromanone Scaffolds
| Fluorination Strategy | Potential Advantages | Key Research Focus |
| Late-Stage Fluorination | Enables rapid diversification of complex molecules; avoids carrying fluorine through multi-step syntheses. nih.govnih.govrsc.org | Adapting existing methods for thiochromanone substrates; improving regioselectivity. |
| Enantioselective Catalysis | Provides control over stereochemistry, which is crucial for biological activity. researchgate.netrsc.orgnih.gov | Development of chiral catalysts specific to thiochromanones. |
| Novel Deoxyfluorination Reagents | Offers milder reaction conditions and potentially higher selectivity. nih.gov | Synthesis and screening of new reagents for compatibility with the thiochromanone core. |
| Visible-Light-Mediated Fluorination | Utilizes environmentally benign conditions and can enable novel reaction pathways. nih.gov | Optimization of photocatalytic systems for efficient fluorination of thiochromanones. |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the design and synthesis of novel this compound derivatives with desired properties.
In the realm of rational design, ML algorithms can be trained on existing data to predict the biological activities of virtual compounds. qima-lifesciences.comresearchgate.net By analyzing the structure-activity relationships of known thiochromanone derivatives, these models can identify key structural features that contribute to a particular biological effect. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. For instance, AI can be used to predict how fluorination at different positions of the thiochromanone ring will affect a molecule's binding affinity to a specific biological target. nih.gov
Exploration of Novel Biological Targets for Fluorinated Thiochromanones
The thiochromanone scaffold is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.govnih.govnih.govddtjournal.com The introduction of a fluorine atom can significantly modulate these activities and may even lead to the discovery of entirely new therapeutic applications.
Future research should focus on screening this compound and a library of its derivatives against a diverse panel of biological targets. This could include enzymes, receptors, and signaling pathways that are implicated in various diseases. The unique electronic properties of the fluorine atom can alter the way the molecule interacts with its biological target, potentially leading to enhanced potency, selectivity, or an improved pharmacokinetic profile.
Table 2: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale |
| Infectious Diseases | Bacterial and fungal enzymes (e.g., DNA gyrase, lanosterol 14α-demethylase) | Thiochromanones have shown antibacterial and antifungal activity. mdpi.comnih.govnih.govddtjournal.comtandfonline.com Fluorination may enhance potency and overcome resistance. |
| Oncology | Kinases, transcription factors, apoptosis-related proteins | Thiochromanone derivatives have demonstrated anticancer properties. nih.gov Fluorine can improve metabolic stability and cell permeability. |
| Inflammatory Diseases | Cyclooxygenases (COX-1/COX-2), lipoxygenases | The anti-inflammatory potential of thiochromanones is an underexplored area where fluorination could be beneficial. |
| Neurodegenerative Diseases | Monoamine oxidase (MAO), cholinesterases | The rigid, heterocyclic structure of thiochromanones makes them interesting scaffolds for CNS targets. |
Sustainable and Scalable Production Methods for Industrial and Academic Applications
For this compound to be widely utilized in both academic research and potential industrial applications, the development of sustainable and scalable production methods is paramount. Traditional synthetic methods often rely on harsh reagents, stoichiometric amounts of catalysts, and generate significant chemical waste. researchgate.net
Future research in this area should focus on "green chemistry" approaches to the synthesis of this compound. researchgate.netrasayanjournal.co.in This includes the use of environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and the design of one-pot reactions that minimize purification steps and reduce waste. preprints.org For example, exploring biocatalytic methods, where enzymes are used to perform specific synthetic transformations, could offer a highly selective and sustainable route to chiral fluorinated thiochromanones. nih.gov
Furthermore, the development of continuous flow manufacturing processes for this compound could offer significant advantages in terms of scalability, safety, and reproducibility. Flow chemistry allows for precise control over reaction parameters and can enable the use of hazardous reagents in a safer and more contained manner. By embracing these sustainable and scalable technologies, the production of this compound can be made more efficient, cost-effective, and environmentally friendly, thereby facilitating its broader application in science and industry.
Q & A
Q. How can researchers ensure ethical compliance when studying this compound in animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include approval IDs in publications. Use the minimum sample size required for statistical power (calculated via G*Power). Document humane endpoints and euthanasia protocols .
Q. What frameworks are recommended for conducting a comprehensive literature review on this compound?
- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure search queries in databases (Scopus, SciFinder). Apply citation chaining with tools like Connected Papers. Screen studies using PRISMA flow diagrams and assess bias via ROBINS-I. Synthesize findings in a systematic map or meta-review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
